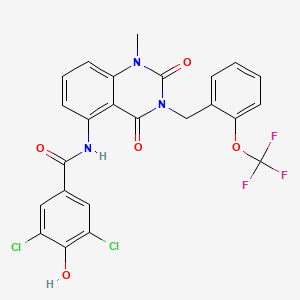

Hsd17B13-IN-57

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H16Cl2F3N3O5 |

|---|---|

Molecular Weight |

554.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34) |

InChI Key |

BSIBEGKVMGTRRY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibition in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the molecular mechanism of action of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) in hepatocytes and the therapeutic implications of its inhibition, with a focus on the hypothetical inhibitor Hsd17B13-IN-57.

Introduction to HSD17B13

17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is a member of the HSD17B superfamily of enzymes, which are primarily involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes, where it is localized to the surface of lipid droplets.[3][4][5][6][7][8] Its expression is markedly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4][9] While its precise physiological function is still under investigation, compelling evidence from human genetic studies and preclinical models suggests a significant role in the pathogenesis of chronic liver diseases.

Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[10] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver ailments.[6][7] Small molecule inhibitors of HSD17B13, such as the conceptual Hsd17B13-IN-57, aim to replicate the protective effects observed in individuals with loss-of-function variants.

Cellular and Molecular Functions of HSD17B13 in Hepatocytes

HSD17B13 is intricately involved in hepatic lipid metabolism and inflammatory signaling. Its localization to lipid droplets suggests a direct role in lipid homeostasis.[3][6][8]

2.1. Role in Lipid Metabolism:

Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting lipid accumulation.[3][7][10] The enzyme is thought to regulate the availability of substrates for triglyceride synthesis and fatty acid metabolism.[11] Mechanistically, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[10] In a positive feedback loop, HSD17B13 can further promote the maturation of SREBP-1c, amplifying hepatic lipogenesis.[10]

2.2. Enzymatic Activity:

In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[10][12] This function may link HSD17B13 to retinoid metabolism, which is often dysregulated in NAFLD. However, the in vivo relevance of this specific enzymatic activity in the context of liver disease is still being elucidated.[11][12]

2.3. Pro-inflammatory Signaling:

Elevated HSD17B13 expression in hepatocytes is associated with increased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and C-X-C motif chemokine ligand 3 (CXCL3).[1] Transcriptomic analyses have shown that HSD17B13 overexpression influences inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[1] This suggests that HSD17B13 may contribute to the inflammatory component of NASH.

Mechanism of Action of Hsd17B13-IN-57

The primary mechanism of action of a selective HSD17B13 inhibitor like Hsd17B13-IN-57 is the direct blockade of its enzymatic activity. By inhibiting HSD17B13, these compounds are expected to reverse the pathological consequences of its overexpression in the liver.

3.1. Reduction of Hepatic Steatosis:

By inhibiting HSD17B13, Hsd17B13-IN-57 is expected to decrease the accumulation of lipids in hepatocytes. This would occur through the disruption of the positive feedback loop involving SREBP-1c, leading to reduced lipogenesis. The anticipated outcome is a reduction in the number and size of lipid droplets, thereby ameliorating hepatic steatosis.

3.2. Attenuation of Inflammation and Fibrosis:

Inhibition of HSD17B13 is predicted to suppress the pro-inflammatory signaling pathways activated by the enzyme. This would lead to a decrease in the production of inflammatory cytokines and chemokines within the liver. Consequently, the progression from simple steatosis to the more severe inflammatory state of NASH would be impeded. A reduction in liver inflammation is also expected to indirectly inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, thereby reducing the deposition of collagen and other extracellular matrix proteins.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on HSD17B13 function and the effects of its modulation.

Table 1: Impact of HSD17B13 Overexpression on Hepatocyte Lipid Accumulation and Inflammatory Markers.

| Parameter | Experimental System | Fold Change (Overexpression vs. Control) | Reference |

| Lipid Droplet Content | Mouse Liver (in vivo) | Increased | [3][7] |

| Triglyceride Content | Mouse Liver (in vivo) | Significantly Increased | [1] |

| IL-6 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |

| CXCL3 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |

| TGF-β1 mRNA | L02 Hepatocytes (in vitro) | Increased | [1] |

Table 2: Effects of HSD17B13 Knockdown on Liver Injury Markers in a NAFLD Mouse Model.

| Parameter | Treatment Group | Change vs. HFD Control | Reference |

| Serum ALT | AAV8-shHsd17b13 | Decreased | [1] |

| Serum Triglycerides | AAV8-shHsd17b13 | Decreased | [1] |

| Hepatic Steatosis | AAV8-shHsd17b13 | Improved | [1] |

| Hepatic Fibrosis | AAV8-shHsd17b13 | Improved | [1] |

Experimental Protocols

5.1. In Vitro HSD17B13 Inhibition Assay:

-

Objective: To determine the inhibitory potential of a compound (e.g., Hsd17B13-IN-57) on HSD17B13 enzymatic activity.

-

Methodology:

-

Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.

-

The test inhibitor is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The conversion of the substrate to its product is measured, typically using LC-MS/MS or a fluorescent-based assay.

-

The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

-

5.2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement of an inhibitor with HSD17B13 in a cellular context.

-

Methodology:

-

Hepatocytes are treated with the test inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or mass spectrometry.

-

Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

-

5.3. In Vivo NAFLD Mouse Model:

-

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD.

-

Methodology:

-

Mice are fed a high-fat diet (HFD) to induce NAFLD.

-

A cohort of HFD-fed mice is treated with the HSD17B13 inhibitor, while a control group receives a vehicle.

-

After a defined treatment period, serum and liver tissue are collected.

-

Serum is analyzed for markers of liver injury (ALT, AST) and lipids.

-

Liver tissue is subjected to histological analysis (H&E and Sirius Red staining) to assess steatosis and fibrosis.

-

Gene and protein expression analysis of key markers of lipid metabolism, inflammation, and fibrosis is performed on liver lysates.

-

Visualizing the Mechanism of Action

Diagram 1: HSD17B13 Signaling in Hepatocytes

Caption: HSD17B13 signaling cascade in hepatocytes.

Diagram 2: Experimental Workflow for HSD17B13 Inhibitor Evaluation

Caption: Workflow for evaluating HSD17B13 inhibitors.

Diagram 3: Mechanism of Action of Hsd17B13-IN-57

Caption: Therapeutic effects of HSD17B13 inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. HSD17B13 - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-57: A Technical Overview of a Novel Hydroxysteroid 17β-Dehydrogenase 13 Inhibitor

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), nonalcoholic fatty liver disease (NAFLD), and alcohol-related liver disease.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions and their progression to more severe states like cirrhosis and hepatocellular carcinoma.[4] This has spurred significant interest in the discovery and development of small molecule inhibitors that can replicate this protective effect. Hsd17B13-IN-57 is a novel and potent inhibitor of HSD17B13, showing promise for the therapeutic intervention in liver pathologies.[5] This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of Hsd17B13-IN-57 and related HSD17B13 inhibitors.

Discovery and Development of HSD17B13 Inhibitors

The journey to identify potent and selective HSD17B13 inhibitors like Hsd17B13-IN-57 typically begins with high-throughput screening (HTS) campaigns.[1] For instance, the discovery of the well-characterized HSD17B13 inhibitor, BI-3231, commenced with an HTS campaign that screened a large compound library against recombinant human HSD17B13 enzyme.[1]

A common strategy involves utilizing a known substrate of HSD17B13, such as estradiol or leukotriene B4, to monitor the enzyme's activity.[6][7] The inhibition of the conversion of the substrate to its product, often measured via NADH production, serves as the primary readout for identifying potential inhibitors.[8] Initial hits from the HTS are then subjected to a rigorous validation and optimization process. This involves a battery of in vitro assays to confirm their potency, selectivity against other HSD17B isoforms, and to elucidate their mechanism of action.[1] Promising lead compounds undergo further characterization of their physicochemical and pharmacokinetic properties to assess their drug-likeness and potential for in vivo efficacy.[1]

While the specific discovery and development timeline for Hsd17B13-IN-57 is not extensively documented in publicly available literature, it is understood to be a potent inhibitor of HSD17B13.[5]

Quantitative Data

The following table summarizes the available quantitative data for Hsd17B13-IN-57.

| Compound Name | Alias | Target | IC50 (Estradiol as substrate) | Therapeutic Area |

| Hsd17B13-IN-57 | Compound 93 | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | ≤ 0.1 μM | Liver diseases (NAFLD, NASH), metabolic diseases, cardiovascular diseases, drug-induced liver injury |

Mechanism of Action and Signaling Pathways

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[9][10] It is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[4][11] This function places HSD17B13 at a critical juncture in retinoid metabolism, which is often dysregulated in liver disease. The inhibition of HSD17B13 is thought to exert its protective effects by modulating lipid metabolism and reducing lipotoxicity within hepatocytes.[12][13]

The expression of HSD17B13 is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid biosynthesis.[4]

Figure 1: Simplified signaling pathway of HSD17B13 and the inhibitory action of Hsd17B13-IN-57.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of HSD17B13 inhibitors. Below are representative methodologies for key experiments.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified HSD17B13 enzyme for use in biochemical assays.

Methodology:

-

The cDNA encoding human HSD17B13 is cloned into a suitable expression vector (e.g., baculovirus or mammalian expression vector) containing an affinity tag (e.g., His-tag).[8]

-

The expression vector is transfected into a suitable host cell line (e.g., Sf9 insect cells or HEK293 mammalian cells).[8]

-

Cells are cultured to allow for protein expression.

-

Cells are harvested and lysed to release the recombinant protein.

-

The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[8]

-

The purity and concentration of the recombinant HSD17B13 are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

HSD17B13 Enzymatic Assay (In Vitro)

Objective: To determine the inhibitory potency (e.g., IC50) of compounds against HSD17B13.

Methodology:

-

The enzymatic reaction is typically performed in a 96- or 384-well plate format.

-

Each well contains a reaction buffer with purified recombinant HSD17B13, the co-factor NAD+, and the substrate (e.g., estradiol or leukotriene B4).[6][7]

-

The test compound (e.g., Hsd17B13-IN-57) is added at various concentrations.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The production of NADH, a product of the dehydrogenase reaction, is monitored over time. This can be measured by an increase in fluorescence or by using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ Assay).[8]

-

The rate of reaction is calculated for each compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular HSD17B13 Activity Assay

Objective: To assess the ability of a compound to inhibit HSD17B13 activity in a cellular context.

Methodology:

-

A suitable cell line (e.g., HEK293) is engineered to stably overexpress human HSD17B13.[7]

-

The cells are seeded in a multi-well plate and incubated with the test compound at various concentrations.

-

A cell-permeable substrate, such as estradiol, is added to the cells.[7]

-

After an incubation period, the cells are lysed, and the amount of product formed (e.g., estrone) is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

-

The cellular IC50 value is calculated based on the reduction of product formation in the presence of the inhibitor.

Figure 2: General experimental workflow for the discovery and development of HSD17B13 inhibitors.

Conclusion

Hsd17B13-IN-57 represents a significant step forward in the development of targeted therapies for chronic liver diseases. As a potent inhibitor of HSD17B13, it holds the potential to mitigate the lipotoxic environment within the liver that drives the progression of NAFLD and NASH. The continued investigation of Hsd17B13-IN-57 and other inhibitors in this class will be crucial in validating the therapeutic hypothesis of HSD17B13 inhibition and ultimately bringing new treatment options to patients with these debilitating conditions. Further disclosure of preclinical and clinical data will be essential to fully understand the therapeutic potential of this promising compound.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enanta.com [enanta.com]

- 8. enanta.com [enanta.com]

- 9. HSD17B13 - Wikipedia [en.wikipedia.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 13. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HSD17B13 in Lipid Droplet Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, has emerged as a critical player in hepatic lipid droplet metabolism and a key therapeutic target for non-alcoholic fatty liver disease (NAFLD).[1][2] Primarily expressed in the liver and localized to lipid droplets, HSD17B13's intricate involvement in lipid homeostasis, retinoid metabolism, and the pathogenesis of liver disease has garnered significant attention within the scientific community.[3][4][5] This technical guide provides a comprehensive overview of HSD17B13's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways to support ongoing research and drug development efforts.

Core Concepts: HSD17B13 Function and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein that is upregulated in the livers of patients with NAFLD.[6][7] Studies have shown that its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[8] Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a role in promoting lipid accumulation.[1][8]

One of the key enzymatic functions of HSD17B13 is its activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][8][9] This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[9] Genetic variants that lead to a loss of HSD17B13 enzymatic activity have been shown to be protective against the progression of NAFLD to more severe forms like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[1][4]

The protective mechanism of HSD17B13 loss-of-function is thought to involve alterations in retinoid metabolism and potentially other lipid species.[10][11] By reducing the conversion of retinol to retinaldehyde, these variants may influence downstream signaling pathways that impact inflammation and fibrosis.[10] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting pyrimidine catabolism.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on HSD17B13, providing a clear comparison of its expression levels, the effects of its genetic variants, and the impact of its inhibition.

Table 1: HSD17B13 Expression in NAFLD

| Condition | Fold Change in Expression | Reference |

| NAFLD Patients vs. Healthy Controls | 5.9-fold higher | [8][9] |

Table 2: Protective Effects of HSD17B13 Genetic Variants

| Genetic Variant | Protective Effect | Population | Reference |

| rs72613567 (T > TA) | 53% reduced risk for alcoholic liver disease (homozygotes) | European | [12] |

| rs72613567 (T > TA) | 30% reduced risk for NAFLD (homozygotes) | European | [12] |

| rs72613567 (TA allele) | 19% decreased risk of ALD | Chinese Han | [3] |

| rs72613567 (TA allele) | 42% reduced risk of alcoholic liver disease (heterozygotes) | European | [3] |

| rs72613567 (TA allele) | 53% reduced risk of alcoholic liver disease (homozygotes) | European | [3] |

| rs72613567 (TA allele) | 42% reduced risk of alcoholic cirrhosis (heterozygotes) | European | [3] |

| rs72613567 (TA allele) | 73% reduced risk of alcoholic cirrhosis (homozygotes) | European | [3] |

| rs6834314 (G allele) | Associated with lower odds of NASH | Multi-ethnic Asian | [13] |

Table 3: Effects of HSD17B13 Overexpression and Inhibition

| Experimental Model | Intervention | Key Finding | Reference |

| High-Fat Diet-Fed Mice | AAV8-Hsd17b13 Overexpression | Significantly increased total triacylglycerol (TG) content | [6] |

| High-Fat Diet-Fed Mice | AAV8-Hsd17b13 Overexpression | Significantly decreased total phosphatidylcholine (PC) and free fatty acid (FA) contents | [6] |

| Human and Murine Hepatocytes | BI-3231 (HSD17B13 inhibitor) Treatment | Significantly decreased triglyceride (TG) accumulation under lipotoxic stress | [14] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving HSD17B13 and a typical experimental workflow for its investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of HSD17B13.

Immunohistochemistry for HSD17B13 in Liver Tissue

-

Tissue Preparation: Formalin-fixed, paraffin-embedded human or murine liver tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to HSD17B13 overnight at 4°C.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.

-

Detection: The signal is developed using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of antigen localization.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a permanent mounting medium.

-

Analysis: The staining intensity and distribution of HSD17B13 are evaluated by light microscopy.

In Vitro HSD17B13 Inhibition Assay in Hepatocytes

-

Cell Culture: Human hepatocyte cell lines (e.g., HepG2) are cultured in appropriate media until they reach 70-80% confluency.

-

Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipid accumulation and lipotoxicity.[14]

-

Inhibitor Treatment: Cells are co-incubated with a selective HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[14]

-

Triglyceride Quantification: After the treatment period, intracellular triglycerides are extracted and quantified using a colorimetric assay kit.

-

Cell Viability Assay: Cell viability is assessed using an MTT or similar assay to determine the cytotoxic effects of the treatments.

-

Data Analysis: The effect of the inhibitor on triglyceride accumulation is normalized to cell viability and compared to vehicle-treated controls.

Adeno-Associated Virus (AAV)-Mediated Gene Modulation in Mice

-

AAV Vector Production: AAV vectors carrying either the HSD17B13 coding sequence for overexpression or a short hairpin RNA (shRNA) for knockdown are produced and purified.

-

Animal Model: A NAFLD mouse model, typically induced by a high-fat diet, is used.[6]

-

AAV Administration: AAV vectors are administered to the mice, often via tail vein injection, to achieve liver-specific gene expression or knockdown.[6]

-

Monitoring: The health and body weight of the mice are monitored throughout the study.

-

Sample Collection: At the end of the study period, blood and liver tissues are collected for analysis.

-

Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured. Liver tissues are analyzed for gene and protein expression of HSD17B13, histology (H&E and Sirius Red staining), and lipid content.[6][15]

Conclusion and Future Directions

HSD17B13 stands as a promising therapeutic target for NAFLD and other chronic liver diseases. The wealth of genetic data supporting the protective role of its loss-of-function variants provides a strong rationale for the development of inhibitors.[1][4] The in vitro and in vivo studies with small molecule inhibitors have shown encouraging results in reducing hepatic lipid accumulation and lipotoxicity.[14][16]

Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 modulates lipid droplet metabolism and influences downstream inflammatory and fibrotic pathways. A deeper understanding of its substrates beyond retinoids will be critical. Additionally, the long-term efficacy and safety of pharmacological HSD17B13 inhibition need to be thoroughly investigated in more advanced preclinical models and eventually in clinical trials. The continued exploration of HSD17B13 holds the potential to deliver novel and effective therapies for the millions of individuals affected by NAFLD worldwide.

References

- 1. escholarship.org [escholarship.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. enanta.com [enanta.com]

The Core Function and Substrate Landscape of HSD17B13: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) enzyme, a pivotal player in hepatic lipid metabolism and a key therapeutic target for chronic liver diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzyme's function, substrate specificity, and its role in disease pathogenesis.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has garnered significant attention for its strong association with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the development of advanced liver fibrosis and hepatocellular carcinoma.[4][5][6][7] This guide elucidates the core functions of HSD17B13, details its known and putative substrates, and provides an overview of the experimental protocols used to characterize its activity. Furthermore, it explores the key signaling pathways influenced by HSD17B13, offering a molecular framework for understanding its role in liver pathophysiology.

HSD17B13 Enzyme Function and Cellular Localization

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2][3][8][9] Primarily expressed in hepatocytes, HSD17B13 is localized to the surface of lipid droplets, intracellular organelles responsible for storing neutral lipids.[8][9] Its expression is significantly upregulated in the livers of patients with NAFLD.[1][2] Overexpression of HSD17B13 in cellular and animal models has been shown to promote the accumulation of lipids in the liver, suggesting a direct role in hepatic steatosis.[1][2][3]

The primary enzymatic activity attributed to HSD17B13 is its function as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[10][11][12] This activity is dependent on the presence of the cofactor NAD+.

Substrate Specificity of HSD17B13

HSD17B13 exhibits activity towards a range of substrates, with varying degrees of specificity. The characterization of its substrate profile is an active area of research, with implications for its physiological role and therapeutic targeting.

Known and Putative Substrates:

-

Retinoids: All-trans-retinol is a well-established substrate for HSD17B13, which converts it to all-trans-retinaldehyde.[10][11][12] This places HSD17B13 as a regulator of retinoid metabolism in the liver.

-

Steroids: As a member of the hydroxysteroid dehydrogenase family, HSD17B13 is predicted to act on various steroids. In vitro assays have demonstrated its ability to catalyze the oxidation of 17β-estradiol.[13][14][15]

-

Bioactive Lipids: HSD17B13 has been shown to have activity towards the proinflammatory lipid mediator, leukotriene B4.[13][14][15]

It is noteworthy that differential substrate preferences have been observed between human and mouse HSD17B13, a critical consideration for the translation of findings from animal models to human disease.[16]

Quantitative Data on HSD17B13 Activity

While extensive research has focused on the qualitative aspects of HSD17B13 function, detailed quantitative kinetic data, such as Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), are not widely available in the public domain. However, data on the inhibition of HSD17B13 activity by small molecules have been reported.

Table 1: Inhibitor Activity against Human HSD17B13

| Compound ID | Substrate | Assay Type | IC50 | Ki | Reference |

| CHEMBL5307400 | Not Specified | Cellular | 11.0 nM | - | [17] |

| CHEMBL5307400 | Not Specified | Enzymatic | - | 0.7 nM | [17] |

| Compound 1 | Retinol | Enzymatic | 2.4 µM | - | [8] |

| Compound 1 | Estradiol | Enzymatic | 1.4 µM | - | [8] |

Key Signaling Pathways Involving HSD17B13

HSD17B13 is integrated into several key signaling networks within the liver, influencing gene expression, lipid metabolism, and fibrogenesis.

LXRα/SREBP-1c-Mediated Gene Expression

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of lipogenesis.[2][5][6][7][13][10] Activation of LXRα leads to the induction of SREBP-1c, which then binds to a sterol regulatory element (SRE) in the promoter region of the HSD17B13 gene, thereby increasing its transcription. This creates a feed-forward loop that can contribute to the development of hepatic steatosis.

Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

Paracrine Activation of Hepatic Stellate Cells via TGF-β1

HSD17B13 activity in hepatocytes has been shown to induce the expression and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[1] Secreted TGF-β1 then acts as a paracrine signal on neighboring hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This activation of HSCs is a critical step in the progression of liver fibrosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 | Abcam [abcam.com]

- 4. enanta.com [enanta.com]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice [ideas.repec.org]

- 13. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Article recommendations for HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PNPLA3, CGI‐58, and Inhibition of Hepatic Triglyceride Hydrolysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

HSD17B13 Target Validation in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a high-conviction therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Steatohepatitis (MASH). This validation is strongly supported by human genetic data, where loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progressive liver disease, fibrosis, and hepatocellular carcinoma.[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] While its precise physiological substrates are under active investigation, it is known to possess retinol dehydrogenase activity and is implicated in the metabolism of steroids and other lipids.[5][6] Therapeutic strategies are centered on inhibiting HSD17B13's enzymatic activity, thereby mimicking the protective effect observed in individuals with naturally occurring loss-of-function mutations.[7][8] Preclinical studies using antisense oligonucleotides (ASOs) and small molecule inhibitors have demonstrated promising results in reducing hepatic steatosis, validating the therapeutic hypothesis.[9][10]

Genetic Validation in Human Populations

The primary impetus for targeting HSD17B13 stems from compelling human genetic evidence. Genome-wide association studies (GWAS) identified a splice variant, rs72613567:TA , which results in a truncated, inactive protein.[4] Carriers of this variant exhibit a markedly lower risk of developing all stages of chronic liver disease.

Table 1: Summary of Genetic Association of HSD17B13 rs72613567 Variant with Liver Diseases

| Disease Studied | Population | Effect of TA Allele (Odds Ratio) | Key Finding |

| Alcoholic Liver Disease | European | 0.58 (Heterozygotes) | Reduced risk of alcoholic liver disease by 42%.[11] |

| Alcoholic Cirrhosis | European | 0.27 (Homozygotes) | Reduced risk of alcoholic cirrhosis by up to 73%.[11] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Multiple | Protective | Mitigates progression from simple steatosis to NASH and fibrosis.[1] |

| Hepatocellular Carcinoma (HCC) | Alcohol Misusers | 0.77 | Reduced risk for developing HCC in the context of alcohol-related liver disease.[12] |

| Chronic Liver Disease (General) | Pakistani | ~0.50 | Confers a ~50% reduced risk for chronic liver disease.[13] |

Molecular Function & Proposed Mechanism of Action

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of hormones and lipids.[14] It is uniquely expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[4][15]

Key Functions:

-

Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5] This function is dependent on its localization to lipid droplets.[5] It may also act on other lipid substrates, including steroids and fatty acids.[2]

-

Lipid Droplet Dynamics: Overexpression of wild-type HSD17B13 promotes the accumulation of lipids in the liver and increases the size and number of lipid droplets.[1][3]

-

Pro-Fibrotic Signaling: Recent studies suggest that catalytically active HSD17B13 can drive a pro-fibrotic signaling cascade by upregulating Transforming Growth Factor beta-1 (TGF-β1), a key mediator of hepatic stellate cell activation and fibrosis.[16]

The protective effect of loss-of-function variants is believed to stem from the abrogation of this enzymatic activity. By preventing the generation of a potentially lipotoxic metabolite or disrupting pro-fibrotic signaling, the absence of HSD17B13 activity shields the liver from injury and subsequent progression to fibrosis.

Preclinical Validation in Disease Models

The therapeutic hypothesis of inhibiting HSD17B13 has been tested in various preclinical models of liver disease. These studies utilize genetic knockdown (e.g., antisense oligonucleotides - ASOs, shRNA) or small molecule inhibitors to suppress HSD17B13 function.

Table 2: Summary of Preclinical HSD17B13 Inhibition Studies

| Model | Intervention | Key Outcomes | Reference |

| High-Fat Diet (HFD)-induced Obese Mice | shRNA-mediated knockdown | Markedly improved hepatic steatosis; Decreased serum ALT and fibrosis markers (Timp2). | [17][18] |

| Choline-Deficient, L-Amino Acid-Defined, HFD (CDAHFD) Mice | ASO therapy | Significant reduction in hepatic steatosis; No significant effect on established fibrosis in this model. | [9] |

| Choline-Deficient HFD (CDAHFD) Mice | Hsd17b13 knockdown | Protection against liver fibrosis; Associated with decreased pyrimidine catabolism. | [19] |

| Adenoviral Liver Injury Model | Small molecule inhibitor (prodrug) | Hepatoprotective effects; Decreased markers of inflammation, cell death, and fibrosis. | [10] |

These studies collectively demonstrate that reducing HSD17B13 activity is effective at mitigating steatosis, a key upstream event in the progression to MASH and fibrosis.[9][17]

Methodologies for Target Validation

A multi-pronged approach is essential for robust target validation. The pathway from genetic discovery to therapeutic development for HSD17B13 serves as a classic example.

Experimental Protocol: In Vivo Efficacy Study (MASH Mouse Model)

This protocol outlines a general approach for testing an HSD17B13 inhibitor (e.g., ASO) in a diet-induced mouse model of MASH.

-

Model Induction:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 12-16 weeks to induce steatohepatitis and fibrosis.

-

Control Group: Mice fed a standard chow diet.

-

-

Therapeutic Intervention:

-

Following the induction period, randomize CDAHFD-fed mice into two groups: Vehicle control and HSD17B13 ASO treatment.

-

Dosing: Administer the HSD17B13 ASO (e.g., 10-30 mg/kg) or a saline vehicle via subcutaneous injection once weekly for 4-8 weeks.

-

-

Endpoint Analysis:

-

Serum Analysis: Collect blood at termination to measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.

-

Gene Expression: Isolate RNA from liver tissue and perform qRT-PCR to confirm knockdown of Hsd17b13 and measure expression of fibrosis markers (e.g., Col1a1, Timp1) and inflammation markers (e.g., Ccl2, Tnf).

-

Histology: Fix liver sections in formalin, embed in paraffin, and perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify collagen deposition and fibrosis.

-

Liver Triglycerides: Homogenize a portion of the liver tissue to quantify triglyceride content biochemically.

-

Experimental Protocol: In Vitro HSD17B13 Enzymatic Assay

This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13 and assess the potency of inhibitors.[5][20]

-

Cell Culture and Transfection:

-

Cell Line: Use a human hepatocyte cell line (e.g., HepG2) or HEK293 cells.

-

Transfection: Transiently transfect cells with a plasmid expressing full-length human HSD17B13. Use an empty vector plasmid as a negative control.

-

-

Inhibitor Treatment and Substrate Addition:

-

24 hours post-transfection, pre-incubate the cells with various concentrations of the HSD17B13 small molecule inhibitor or vehicle (DMSO) for 1 hour.

-

Add the substrate, all-trans-retinol (e.g., 5-10 µM), to the culture medium.

-

-

Incubation and Metabolite Extraction:

-

Incubate the cells for 6-8 hours to allow for enzymatic conversion.

-

Harvest the cells and medium. Extract retinoids using a solvent extraction method (e.g., with hexane or ethyl acetate).

-

-

Quantification by HPLC:

-

Dry the extracted retinoids under nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Separate and quantify the substrate (retinol) and the product (retinaldehyde) using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

Conclusion and Therapeutic Strategy

The validation of HSD17B13 as a therapeutic target for chronic liver disease is built on a strong foundation of human genetics, which is now substantially supported by mechanistic and preclinical data. The therapeutic strategy is to inhibit the enzymatic function of HSD17B13, thereby replicating the hepatoprotective phenotype seen in carriers of the rs72613567 loss-of-function variant. Several therapeutic modalities, including ASOs, siRNAs, and small molecule inhibitors, are in clinical development, holding promise for a new class of treatments for MASLD/MASH.[2][7]

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. news-medical.net [news-medical.net]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enanta.com [enanta.com]

- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 12. Genetic variation in HSD17B13 reduces the risk of developing cirrhosis and hepatocellular carcinoma in alcohol misusers [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety [sciety.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Nexus of Hepatic Health: A Technical Guide to the Impact of Hsd17B13 Inhibition on Retinol Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. Residing primarily on the surface of lipid droplets in hepatocytes, this enzyme plays a crucial role in hepatic lipid metabolism. A key function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in retinoic acid synthesis. Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressive liver disease, underscoring the therapeutic potential of inhibiting its enzymatic activity. This technical guide provides an in-depth exploration of the effect of HSD17B13 inhibition on its retinol dehydrogenase activity, drawing upon current scientific understanding to inform research and drug development efforts. While specific data on a compound designated "Hsd17B13-IN-57" is not available in the public domain, this document will focus on the broader implications of HSD17B13 inhibition, using loss-of-function genetic variants as a proxy.

HSD17B13 and its Role in Retinol Metabolism

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and is highly expressed in the liver. Its localization to lipid droplets positions it at the heart of lipid and retinoid metabolism within hepatocytes. The enzyme's established retinol dehydrogenase activity is critical for the synthesis of retinoic acid, a molecule with pleiotropic effects on gene expression, cellular differentiation, and inflammation.

The enzymatic conversion of retinol to retinaldehyde by HSD17B13 is a crucial control point in the retinoid signaling pathway. Overexpression of wild-type HSD17B13 enhances this conversion, while naturally occurring genetic variants that result in a loss of function abrogate this activity. This modulation of retinoid metabolism is thought to be a key mechanism through which HSD17B13 influences the progression of liver disease.

Quantitative Data on HSD17B13 Retinol Dehydrogenase Activity

Quantitative data on the specific activity of HSD17B13 and the impact of inhibitors is emerging. The following table summarizes key findings from studies on wild-type and loss-of-function variants of HSD17B13, which serve as a model for pharmacological inhibition.

| Feature | Wild-Type HSD17B13 | Loss-of-Function Variants (e.g., rs72613567:TA) | Reference |

| Retinol Dehydrogenase Activity | Present and active | Absent or significantly reduced | |

| Substrate | Retinol | - | |

| Product | Retinaldehyde | - | |

| Effect on Retinoic Acid Synthesis | Promotes synthesis | Reduces synthesis | |

| Association with Liver Disease | Increased expression in NAFLD | Protective against NAFLD progression |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the critical pathways and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).

Caption: Retinoid metabolism pathway highlighting the role of HSD17B13.

Caption: Experimental workflow for evaluating HSD17B13 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HSD17B13's retinol dehydrogenase activity and the efficacy of its inhibitors. The following protocols are based on methodologies described in the scientific literature.

In Vitro Retinol Dehydrogenase Activity Assay in Transfected Cells

-

Cell Culture and Transfection:

-

HEK293 or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with an expression vector encoding for wild-type human HSD17B13 or a variant of interest using a suitable transfection reagent (e.g., Lipofectamine). An empty vector control is included.

-

-

Retinol Treatment:

-

24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing a known concentration of all-trans-retinol (e.g., 5 µM).

-

-

Extraction of Retinoids:

-

After a defined incubation period (e.g., 24 hours), the cells and culture medium are collected.

-

Retinoids are extracted using a liquid-liquid extraction method, for example, with a mixture of hexane and isopropanol. The organic phase containing the retinoids is collected and dried under nitrogen.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

The dried retinoid extracts are resuspended in a suitable mobile phase.

-

Samples are injected into a reverse-phase HPLC system equipped with a C18 column.

-

Retinol, retinaldehyde, and retinoic acid are separated and quantified by their absorbance at a specific wavelength (e.g., 340 nm) and their retention times compared to known standards.

-

Subcellular Localization of HSD17B13

-

Cell Culture and Transfection:

-

HepG2 cells are transfected with a plasmid encoding a fusion protein of HSD17B13 and a fluorescent tag (e.g., GFP).

-

-

Lipid Droplet Staining:

-

To induce lipid droplet formation, cells can be treated with oleic acid.

-

Lipid droplets are stained with a specific fluorescent dye such as BODIPY or LipidTox.

-

-

Confocal Microscopy:

-

The subcellular localization of the HSD17B13-GFP fusion protein is visualized using a confocal microscope.

-

Co-localization of the GFP signal with the lipid droplet stain confirms the association of HSD17B13 with these organelles.

-

Conclusion

The inhibition of HSD17B13's retinol dehydrogenase activity represents a promising therapeutic strategy for mitigating the progression of chronic liver diseases like NAFLD. Understanding the enzymatic function of HSD17B13 and the consequences of its inhibition is paramount for the development of effective pharmacological agents. While the specific compound "Hsd17B13-IN-57" remains uncharacterized in the public domain, the wealth of data from studies on loss-of-function genetic variants provides a strong foundation for ongoing research. The experimental protocols and conceptual frameworks presented in this guide are intended to support the scientific community in the continued exploration of HSD17B13 as a therapeutic target. Future investigations should focus on elucidating the precise molecular mechanisms linking HSD17B13-mediated retinoid metabolism to liver pathophysiology and on the discovery and characterization of potent and selective small molecule inhibitors.

HSD17B13 Genetic Variants and Inhibitor Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] This liver-enriched, lipid droplet-associated protein is implicated in hepatic lipid metabolism, although its precise physiological functions are still under active investigation.[1][6][7] Groundbreaking human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are paradoxically associated with a reduced risk of developing severe liver pathologies, including fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3][5] This discovery has catalyzed the development of a new class of therapeutics aimed at inhibiting HSD17B13 activity to replicate the protective effects observed in individuals carrying these genetic variants. This technical guide provides a comprehensive overview of HSD17B13 genetic variants, the current understanding of the enzyme's role in liver disease, and the landscape of inhibitor development, with a focus on quantitative data and detailed experimental methodologies.

The Role of HSD17B13 in Liver Physiology and Disease

HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets, suggesting a role in lipid homeostasis.[1][3][6] Its expression is upregulated in patients with NAFLD.[1][6] Mechanistically, HSD17B13 expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1][6] The enzyme exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[2][8] It is hypothesized that the enzymatic activity of HSD17B13 contributes to the pathogenesis of liver disease, and its inhibition is therefore a key therapeutic strategy.

Signaling Pathway of HSD17B13 Regulation and Function

Caption: Regulation and function of HSD17B13 in hepatocytes.

Impact of HSD17B13 Genetic Variants

Several genetic variants in the HSD17B13 gene have been identified, with the most extensively studied being the splice variant rs72613567:TA. This variant leads to the production of a truncated, enzymatically inactive protein.[2] Individuals carrying this variant exhibit a significantly reduced risk of developing various chronic liver diseases.

Quantitative Data on the Protective Effects of HSD17B13 Variants

| Genetic Variant | Associated Liver Disease | Risk Reduction | Population |

| rs72613567:TA (heterozygotes) | Alcoholic Liver Disease | 42% | European |

| rs72613567:TA (homozygotes) | Alcoholic Liver Disease | 53% | European |

| rs72613567:TA (heterozygotes) | Alcoholic Cirrhosis | 42% | European |

| rs72613567:TA (homozygotes) | Alcoholic Cirrhosis | 73% | European |

| rs72613567:TA | Alcoholic Liver Disease | 19% | Chinese Han |

| rs72613567:TA (heterozygotes) | Hepatocellular Carcinoma | Odds Ratio = 0.65 | General |

| rs72613567:TA (homozygotes) | Hepatocellular Carcinoma | Odds Ratio = 0.28 | General |

Therapeutic Rationale for HSD17B13 Inhibition

The strong genetic evidence linking loss-of-function HSD17B13 variants to protection from liver disease provides a solid rationale for the development of inhibitors that mimic this genetic protection. The therapeutic hypothesis is that by inhibiting the enzymatic activity of HSD17B13, it is possible to reduce the progression of liver disease in the broader population. Several therapeutic modalities are being explored, including RNA interference (RNAi) technologies to reduce HSD17B13 expression and small molecule inhibitors that directly target the enzyme's active site.

HSD17B13 Inhibitor Development and Efficacy

A number of pharmaceutical and biotechnology companies are actively developing HSD17B13 inhibitors. These efforts have progressed to clinical trials, with promising early results.

Quantitative Data on HSD17B13 Inhibitor Efficacy

| Inhibitor | Type | Study Phase | Efficacy Measure | Result |

| ARO-HSD | RNAi | Phase I | Mean reduction in hepatic HSD17B13 mRNA (Day 71) | -56.9% (25 mg), -85.5% (100 mg), -93.4% (200 mg)[9] |

| ARO-HSD | RNAi | Phase I | Mean change in Alanine Aminotransferase (ALT) (Day 71) | -7.7% (25 mg), -39.3% (100 mg), -42.3% (200 mg)[9] |

| Rapirosiran (ALN-HSD) | RNAi | Phase I | Median reduction in liver HSD17B13 mRNA (6 months) | 78% (400 mg dose)[10] |

| INI-822 | Small Molecule | Preclinical | Reduction in fibrotic proteins (in vitro) | Up to 45% (alpha smooth muscle actin), 42% (collagen type 1)[11] |

| BI-3231 | Small Molecule | Preclinical | In vitro IC50 | 2.5 nM[12] |

Experimental Protocols

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to retinaldehyde in a cellular context.[8][13]

Materials:

-

HEK293 cells[13]

-

Expression vectors for HSD17B13 and its variants[13]

-

All-trans-retinol[10]

-

High-performance liquid chromatography (HPLC) system[13]

-

Protein quantification assay (e.g., BCA assay)

Protocol:

-

Transfect HEK293 cells with HSD17B13 expression vectors or an empty vector control.

-

After 24-48 hours, treat the cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).[13]

-

Harvest the cells and cell culture medium.

-

Extract retinoids from the samples.

-

Quantify the levels of retinaldehyde and retinoic acid using HPLC.[13]

-

Normalize the retinoid levels to the total protein concentration of the cell lysate.

-

Compare the activity of wild-type HSD17B13 to that of its variants or to cells treated with inhibitors.

In Vivo NASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)

This is a widely used mouse model to induce NASH with fibrosis, mimicking key features of the human disease.[2][3][14]

Materials:

-

C57BL/6J mice[2]

-

CDAHFD (typically 60 kcal% fat, 0.1% methionine, and choline deficient)[2]

-

Standard chow diet (control)

-

Equipment for histological analysis (e.g., microtome, stains for H&E and Sirius Red)

-

Biochemical assay kits for plasma ALT, AST, and lipids

Protocol:

-

House male C57BL/6J mice under standard conditions.

-

Feed the experimental group with the CDAHFD for a specified duration (e.g., 6-14 weeks) to induce NASH and fibrosis.[2] Feed the control group with a standard chow diet.

-

Monitor body weight and food intake regularly.

-

At the end of the study period, collect blood samples for biochemical analysis of liver enzymes (ALT, AST) and lipid profiles.

-

Euthanize the mice and harvest the livers.

-

Fix a portion of the liver in formalin for histological analysis (H&E for inflammation and ballooning, Sirius Red for fibrosis).

-

Snap-freeze another portion of the liver for molecular analyses (e.g., gene expression of fibrotic and inflammatory markers).

-

To test inhibitor efficacy, treat a cohort of CDAHFD-fed mice with the HSD17B13 inhibitor and compare the outcomes to a vehicle-treated group.

Experimental Workflow for HSD17B13 Inhibitor Development

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gubra.dk [gubra.dk]

- 4. Nonobese mice with nonalcoholic steatohepatitis fed on a choline‐deficient, l‐amino acid‐defined, high‐fat diet exhibit alterations in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 6. [PDF] Choline-deficient High-fat Diet-induced Steatohepatitis in BALB/c Mice | Semantic Scholar [semanticscholar.org]

- 7. origene.com [origene.com]

- 8. enanta.com [enanta.com]

- 9. enanta.com [enanta.com]

- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSD17B13 | Abcam [abcam.com]

- 12. biorxiv.org [biorxiv.org]

- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Choline-deficient High-fat Diet-induced Steatohepatitis in BALB/c Mice | Nababan | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

Investigating the Downstream Effects of HSD17B13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing advanced liver disease, including fibrosis and hepatocellular carcinoma. This protective effect has spurred the development of inhibitors aimed at mimicking this genetic advantage. This technical guide provides an in-depth overview of the known downstream effects of HSD17B13 inhibition, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to HSD17B13

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is a member of the hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2] While its precise physiological substrates are still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] Overexpression of HSD17B13 is observed in patients with NAFLD and is associated with increased liver fat accumulation.[4][5] Conversely, inhibition or genetic inactivation of HSD17B13 has been shown to be protective against liver injury.

Downstream Effects of HSD17B13 Inhibition

Inhibition of HSD17B13 leads to a cascade of downstream effects that collectively contribute to a hepatoprotective phenotype. These effects can be broadly categorized into alterations in lipid metabolism, modulation of inflammatory pathways, and changes in retinoid signaling.

Altered Lipid Metabolism

A primary consequence of HSD17B13 inhibition is the remodeling of the hepatic lipidome. Studies involving both genetic knockdown and pharmacological inhibition have demonstrated significant changes in lipid composition.

Quantitative Data Summary: Lipid Profile Changes

| Parameter | Model System | HSD17B13 Inhibition Method | Key Findings | Reference |

| Hepatic Triglycerides | High-Fat Diet (HFD)-fed Mice | shRNA-mediated knockdown | 45% decrease in liver triglycerides. | [6] |

| Hepatic Diacylglycerols (DAGs) | HFD-fed Mice | shRNA-mediated knockdown | Major decrease in various DAG species (e.g., DAG 34:3). | [7] |

| Hepatic Phosphatidylcholines (PCs) | HFD-fed Mice | shRNA-mediated knockdown | Increase in PCs containing polyunsaturated fatty acids (e.g., PC 34:3, PC 42:10). | [7] |

| Hepatic Phospholipids | Human carriers of HSD17B13 loss-of-function variant | Genetic variation | Increased levels of hepatic phospholipids, including 1- and 2-palmitoyl-GPC. | [8] |

Modulation of Inflammatory and Fibrotic Pathways

HSD17B13 inhibition has been shown to attenuate liver inflammation and fibrosis, key drivers of NASH progression. This is evidenced by changes in the expression of pro-inflammatory and pro-fibrotic genes and proteins.

Quantitative Data Summary: Inflammatory and Fibrotic Markers

| Parameter | Model System | HSD17B13 Inhibition Method | Key Findings | Reference |

| Serum Alanine Aminotransferase (ALT) | HFD-fed Mice | shRNA-mediated knockdown | Significant decrease in elevated serum ALT levels. | [7] |

| Serum Aspartate Aminotransferase (AST) | Patients with NASH | ARO-HSD (RNAi therapeutic) | Marked reduction in serum AST levels. | [9] |

| Hepatic Timp2 expression | HFD-fed Mice | shRNA-mediated knockdown | Significant decrease in the expression of the fibrosis marker Timp2. | [7] |

| Alpha-Smooth Muscle Actin (α-SMA) | Human liver cell-based 3D model | INI-678 (small molecule inhibitor) | Reduction in the key fibrosis marker α-SMA. | [9] |

| Collagen Type I (COL-I) | Human liver cell-based 3D model | INI-678 (small molecule inhibitor) | Reduction in the key fibrosis marker COL-I. | [9] |

Altered Retinoid Metabolism

Given its retinol dehydrogenase activity, inhibition of HSD17B13 is expected to impact retinoid signaling pathways in the liver. Loss-of-function variants of HSD17B13 lead to reduced conversion of retinol to retinaldehyde.[3] This can, in turn, affect the activation of hepatic stellate cells, a key event in liver fibrosis.

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling and Downstream Consequences

The following diagram illustrates the central role of HSD17B13 in liver pathophysiology and the downstream consequences of its inhibition.

Caption: HSD17B13 signaling cascade and the impact of inhibition.

Experimental Workflow for Assessing HSD17B13 Inhibition in a Preclinical Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in a mouse model of NAFLD.

Caption: Preclinical workflow for HSD17B13 inhibitor evaluation.

Experimental Protocols

Retinol Dehydrogenase Activity Assay in HEK293 Cells

This protocol is adapted from Ma Y, et al. Hepatology. 2019.[10]

Objective: To measure the retinol dehydrogenase activity of HSD17B13 in a cell-based assay.

Materials:

-

HEK293 cells

-

Expression vector for HSD17B13 (and mutants, if applicable)

-

Transfection reagent

-

All-trans-retinol (stock solution in ethanol)

-

Cell culture medium and supplements

-

HPLC system with a UV detector

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing all-trans-retinol at a final concentration of 5 µM. The final ethanol concentration should not exceed 0.5%.

-

Incubate the cells for 8 hours at 37°C in a CO2 incubator.

-

Harvest the cells and culture medium.

-

Extract retinoids from the cells and medium using a suitable organic solvent (e.g., hexane/isopropanol).

-

Analyze the extracted retinoids by HPLC to quantify the amounts of retinaldehyde and retinoic acid produced.

-

Lyse a parallel set of transfected cells to determine the total protein concentration for normalization of the retinoid levels.

-

Calculate the retinol dehydrogenase activity as the amount of product (retinaldehyde + retinoic acid) formed per milligram of total protein per hour.

AAV8-mediated shRNA Knockdown of HSD17B13 in Mouse Liver

This protocol is a general guideline based on practices described in the literature.[4][11]

Objective: To achieve liver-specific knockdown of HSD17B13 in mice using an AAV8 vector expressing a short hairpin RNA (shRNA).

Materials:

-

AAV8 vector encoding an shRNA targeting mouse Hsd17b13 (AAV8-shHsd17b13)

-

AAV8 vector encoding a scrambled shRNA control (AAV8-shScramble)

-

C57BL/6J mice

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for intravenous or intrasplenic injection

Procedure:

-

Produce and purify high-titer AAV8-shHsd17b13 and AAV8-shScramble vectors.

-

Anesthetize the mice using isoflurane.

-

Inject the AAV8 vectors (typically 1 x 10^11 to 1 x 10^12 viral genomes per mouse) via tail vein or intrasplenic injection for efficient liver transduction.[4]

-

House the mice under standard conditions and monitor for any adverse effects.

-

Allow sufficient time for shRNA expression and target knockdown (typically 2-4 weeks).

-

At the end of the study period, sacrifice the mice and harvest the liver and blood for downstream analysis.

-

Assess the knockdown efficiency by measuring Hsd17b13 mRNA levels (qRT-PCR) and protein levels (Western blot or ELISA) in the liver.

Liver Histology and Immunohistochemistry

Objective: To assess the histological changes in the liver, including steatosis, inflammation, and fibrosis.

Materials:

-

Formalin (10% neutral buffered)

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Sirius Red stain

-

Primary antibodies for fibrosis markers (e.g., anti-α-SMA, anti-Collagen I)

-

Secondary antibodies and detection reagents

-

Microscope

Procedure:

-

Fix a portion of the harvested liver tissue in 10% neutral buffered formalin for 24-48 hours.

-

Process the fixed tissue and embed in paraffin.

-

Cut 4-5 µm sections using a microtome.

-

H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize general liver morphology, steatosis, and inflammation.

-

Sirius Red Staining: Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution to visualize collagen fibers and assess fibrosis.

-

Immunohistochemistry: a. Perform antigen retrieval on deparaffinized and rehydrated sections. b. Block endogenous peroxidase activity and non-specific binding. c. Incubate with primary antibodies against α-SMA or Collagen I overnight at 4°C. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Develop the signal using a suitable chromogen (e.g., DAB). f. Counterstain with hematoxylin.

-

Dehydrate and mount the stained slides.

-

Image the slides using a light microscope and quantify the histological features using a scoring system (e.g., NAFLD Activity Score) or image analysis software.

Untargeted Lipidomics of Liver Tissue by LC-MS/MS

This protocol provides a general workflow for the analysis of the liver lipidome.

Objective: To identify and quantify changes in the lipid composition of the liver following HSD17B13 inhibition.

Materials:

-

Homogenizer

-

Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)

-

Internal lipid standards

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Lipidomics data analysis software

Procedure:

-

Homogenize a weighed portion of frozen liver tissue in a suitable buffer.

-

Extract lipids from the homogenate using a biphasic solvent system (e.g., Folch or Bligh-Dyer method). Spike the extraction solvent with a mixture of internal lipid standards for normalization.

-

Separate the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the lipid species using a suitable chromatography column (e.g., C18 reverse-phase).

-

Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Process the raw data using specialized lipidomics software to identify and quantify the individual lipid species.

-

Normalize the data to the internal standards and the initial tissue weight.

-

Perform statistical analysis to identify lipids that are significantly altered between the treatment and control groups.

Conclusion and Future Directions

The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH. The downstream effects of targeting this enzyme are multifaceted, leading to beneficial changes in hepatic lipid metabolism, a reduction in inflammation and fibrosis, and modulation of retinoid signaling. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the mechanisms underlying the hepatoprotective effects of HSD17B13 inhibition and to evaluate the efficacy of novel inhibitors. Future research should focus on elucidating the complete range of HSD17B13 substrates and their roles in liver pathophysiology, as well as on the long-term safety and efficacy of HSD17B13 inhibitors in clinical settings.

References

- 1. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]

- 4. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AAV-Mediated Gene Delivery to the Mouse Liver | Springer Nature Experiments [experiments.springernature.com]

- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. 17-Beta Hydroxysteroid Dehydrogena ... | Article | H1 Connect [archive.connect.h1.co]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

HSD17B13 Inhibition: A Novel Therapeutic Strategy for Hepatic Steatosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary